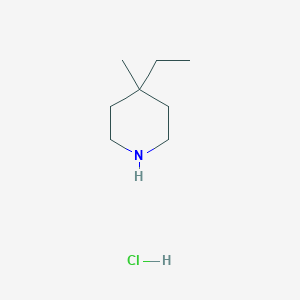

4-Ethyl-4-methylpiperidine hydrochloride

Description

General Overview of Piperidine (B6355638) Heterocycles in Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in organic and medicinal chemistry. This saturated amine is not only a core component of numerous naturally occurring alkaloids, such as piperine (B192125) from black pepper, but also serves as an essential scaffold in synthetic pharmaceuticals. The specific stereochemistry and conformational flexibility of the piperidine ring allow it to present substituents in well-defined three-dimensional orientations, making it an invaluable component for designing molecules that can precisely interact with biological targets.

Importance of Alkyl-Substituted Piperidines in Synthetic and Medicinal Chemistry

The substitution of the piperidine ring with alkyl groups is a critical strategy for modulating the physicochemical and pharmacological properties of molecules. Alkyl groups can influence a compound's lipophilicity, metabolic stability, and binding affinity to receptors and enzymes. Specifically, 4,4-disubstituted piperidines represent a significant class of compounds in drug discovery. dtic.mil The presence of two substituents on the same carbon atom creates a quaternary center that can enforce specific conformations and provide a scaffold for further chemical elaboration. This structural motif is found in various potent therapeutic agents, including analgesics. dtic.mil

Rationale for Academic Investigation of 4-Ethyl-4-methylpiperidine (B1287062) Hydrochloride

The academic investigation of 4-Ethyl-4-methylpiperidine hydrochloride is driven by its potential as a versatile building block for the synthesis of more complex molecules. The 4,4-disubstituted pattern, featuring a methyl and an ethyl group, provides a simple yet effective way to introduce steric bulk and lipophilicity at a specific position. As a secondary amine, the nitrogen atom is available for a wide range of chemical transformations, allowing for its incorporation into larger, more complex structures. Researchers utilize scaffolds like 4-Ethyl-4-methylpiperidine to systematically explore structure-activity relationships (SAR) in the development of new therapeutic agents. Its hydrochloride salt form ensures improved stability and solubility in aqueous media, facilitating its use in various experimental conditions.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-ethyl-4-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-3-8(2)4-6-9-7-5-8;/h9H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKMRUQIEMZLPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4125-11-5 | |

| Record name | 4-ethyl-4-methylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Ethyl 4 Methylpiperidine Hydrochloride and Analogues

De Novo Synthesis Approaches for 4-Ethyl-4-methylpiperidine (B1287062) Hydrochloride

The construction of the 4-ethyl-4-methylpiperidine ring system from acyclic or aromatic precursors can be achieved through several strategic approaches. These methods are designed to build the heterocyclic core and introduce the desired substitution pattern with high efficiency and control.

Hydrogenation and Reduction Strategies for Piperidine (B6355638) Ring Formation

A robust and widely employed method for the synthesis of piperidines is the catalytic hydrogenation of corresponding pyridine (B92270) precursors. This approach is advantageous due to the commercial availability of a wide range of substituted pyridines and the high efficiency of the reduction process.

For the synthesis of 4-ethyl-4-methylpiperidine, a plausible precursor is 4-ethyl-4-methylpyridine. The synthesis of such a 4,4-dialkylpyridine can be challenging. A potential strategy involves the regioselective addition of Grignard reagents to activated pyridinium (B92312) salts. For instance, reacting 4-methylpyridine (B42270) with an acyl halide to form a 1-acylpyridinium salt could facilitate the addition of an ethyl Grignard reagent (ethylmagnesium bromide) preferentially at the 4-position. Subsequent oxidation would lead to the desired 4-ethyl-4-methylpyridine.

Once the substituted pyridine is obtained, it can be reduced to the corresponding piperidine. Catalytic hydrogenation is the most common method, employing catalysts such as platinum, palladium, or rhodium on a carbon support, or Raney nickel. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The final step involves the treatment of the resulting 4-ethyl-4-methylpiperidine base with hydrochloric acid to afford the hydrochloride salt.

| Catalyst | Pressure (psi) | Temperature (°C) | Solvent | Reference |

| PtO₂ | 50 | 25 | Acetic Acid | nih.gov |

| 10% Pd/C | 500 | 100 | Ethanol (B145695) | General Knowledge |

| Rh/C | 1000 | 80 | Methanol (B129727) | General Knowledge |

| Raney Ni | 1500 | 150 | Isopropanol | General Knowledge |

This table presents typical conditions for the hydrogenation of pyridine derivatives.

Another approach involves the reduction of pyridinium salts. The quaternization of the pyridine nitrogen enhances its susceptibility to reduction. Transfer hydrogenation, using reagents like formic acid in the presence of a rhodium catalyst, can effectively reduce pyridinium salts to piperidines. nih.gov This method sometimes proceeds through a reductive transamination process, which involves the opening of the pyridine ring followed by reductive amination to form the piperidine. nih.gov

Cyclization Reactions in Piperidine Synthesis

Intramolecular cyclization reactions are powerful tools for constructing the piperidine ring from acyclic precursors, offering a high degree of control over substitution and stereochemistry.

The aza-Diels-Alder reaction, a [4+2] cycloaddition, provides a convergent route to tetrahydropyridine (B1245486) intermediates, which can be subsequently reduced to piperidines. For the synthesis of 4-ethyl-4-methylpiperidine, a hypothetical approach would involve the reaction of an imine with a suitably substituted diene.

A potential strategy would be the reaction of an imine, such as N-benzylidenemethanamine, with a diene like 2-ethyl-2-methyl-1,3-butadiene. The challenge lies in the synthesis and reactivity of such a gem-disubstituted diene. The cycloaddition would yield a tetrahydropyridine with the desired substitution at the 4-position. Subsequent reduction of the double bond and, if necessary, removal of any activating or protecting groups on the nitrogen, would afford 4-ethyl-4-methylpiperidine.

Radical cyclizations offer a complementary approach to form the piperidine ring, often proceeding under mild conditions and tolerating a variety of functional groups. The key step is the intramolecular cyclization of a nitrogen-centered or carbon-centered radical onto an unsaturated moiety.

A plausible precursor for a radical-mediated synthesis of 4-ethyl-4-methylpiperidine would be an N-substituted 5-aminoalkene. For instance, a protected amine with a pendant alkenyl group, such as N-(2-ethyl-2-methyl-4-pentenyl)amine, could be a suitable substrate. Generation of a radical at a position that can undergo a 6-endo-trig cyclization would lead to the formation of the piperidine ring. For example, a photoredox-catalyzed process could be employed to generate a radical that initiates the cyclization. Subsequent quenching of the resulting radical would yield the desired piperidine.

| Radical Precursor Type | Initiator/Catalyst | Key Features | Reference |

| Amino-aldehyde | Cobalt(II) catalyst | Intramolecular cyclization | nih.gov |

| Haloalkyne | Radical initiator (e.g., AIBN) | Formation of N-containing heterocycles | nih.gov |

| Aryl halide | Organic photoredox catalyst | Regioselective cyclization | General Knowledge |

This table summarizes common strategies for radical-mediated piperidine synthesis.

Application of Wittig Reactions in Piperidine Derivative Synthesis

The Wittig reaction, while primarily known for alkene synthesis, can be a crucial tool in the multi-step synthesis of piperidine precursors. It allows for the precise construction of carbon-carbon double bonds, which can then be incorporated into a cyclization strategy.

A hypothetical synthetic route to 4-ethyl-4-methylpiperidine could begin with a Wittig reaction between a phosphonium (B103445) ylide and a ketone to construct a key acyclic intermediate. For example, the reaction of ethyltriphenylphosphonium bromide with 3-methyl-3-buten-2-one (B1203178) could be envisioned to form an unsaturated intermediate. This intermediate could then be further elaborated.

A more elaborate strategy could involve the synthesis of an unsaturated nitrile. For example, a Wittig reaction could be used to prepare a compound like 2-ethyl-2-methyl-4-pentenenitrile. This intermediate could then undergo a reductive cyclization. A Michael addition of a protected amine to the activated double bond, followed by reduction of the nitrile and intramolecular reductive amination, would furnish the 4,4-disubstituted piperidine ring.

Synthesis of Key Precursors and Functionalized Intermediates

The success of the aforementioned synthetic methodologies hinges on the efficient preparation of key precursors and functionalized intermediates.

For hydrogenation strategies, the primary precursor is a substituted pyridine. The synthesis of 4-ethyl-4-methylpyridine could be approached through a Minisci-type reaction on 4-methylpyridine to introduce the ethyl group, although regioselectivity can be a challenge. nih.gov Alternatively, a multi-step synthesis starting from a simpler pyridine derivative, such as 4-cyanopyridine, could be employed. Sequential Grignard additions (first methyl, then ethyl, with an intermediate oxidation step) could potentially yield the desired dialkylpyridine.

For cyclization reactions, acyclic precursors are required. The synthesis of a precursor for aza-Diels-Alder, such as 2-ethyl-2-methyl-1,3-butadiene, might be achieved from a corresponding diol or through an elimination reaction. For radical cyclizations, the synthesis of a precursor like N-(2-ethyl-2-methyl-4-pentenyl)amine would involve standard organic transformations such as alkylation of an amine with an appropriate alkenyl halide.

The synthesis of precursors for Wittig-based strategies would involve the preparation of the requisite phosphonium ylides and carbonyl compounds. For instance, the synthesis of N-benzyl-4-piperidone is well-established and involves a Dieckmann condensation of a diester formed from benzylamine (B48309) and an acrylate. guidechem.comchemicalbook.com This piperidone can then be a versatile intermediate for introducing the ethyl and methyl groups at the 4-position through sequential alkylation reactions.

Reductive amination is another powerful tool for constructing the piperidine ring from dicarbonyl compounds. nih.govtandfonline.com A 1,5-dicarbonyl compound, such as 3-ethyl-3-methyl-1,5-pentanedial, could be reacted with ammonia (B1221849) or a primary amine under reducing conditions to form 4-ethyl-4-methylpiperidine. The synthesis of such a dicarbonyl precursor would be a key challenge in this approach.

Preparation of 4-Methylpiperidine (B120128) as a Core Synthon

The synthesis of 4-methylpiperidine is a crucial first step in the generation of 4-ethyl-4-methylpiperidine hydrochloride. A primary and industrially significant method for producing 4-methylpiperidine is the catalytic hydrogenation of 4-methylpyridine. guidechem.com This process is valued for its efficiency and the relatively clean nature of the reaction, which uses hydrogen gas and a catalyst, thereby minimizing waste products. guidechem.com

The reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. Various catalysts can be employed for this transformation, with choices including platinum, palladium, rhodium, and ruthenium-based catalysts. guidechem.com For instance, a ruthenium-platinum bimetallic catalyst supported on activated carbon has been demonstrated to be effective. guidechem.com The synthesis process can be optimized by adjusting reaction parameters such as temperature, pressure, and solvent. A typical procedure might involve reacting 4-methylpyridine in a solvent like methanol under a hydrogen pressure of 2.5 MPa at a temperature of 90°C. guidechem.com

The selection of the catalyst is critical to the success of the hydrogenation. Different metal catalysts can exhibit varying levels of activity and selectivity. For example, rhodium on carbon has been shown to be effective under lower atmospheric pressures, while ruthenium dioxide is often used at higher temperatures and pressures. acs.org The use of a protic solvent such as glacial acetic acid can also influence the reaction, sometimes enhancing the catalytic activity of platinum-based catalysts like PtO2. acs.org

Below is a table summarizing various catalytic systems used for the hydrogenation of 4-methylpyridine to 4-methylpiperidine.

| Catalyst | Support | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (min) | Yield (%) | Reference |

| Ru/Pt | Activated Carbon | Methanol | 90 | 2.5 | 80 | High | guidechem.com |

| PtO2 | - | Glacial Acetic Acid | Room Temp | 5-7 | 360-600 | - | acs.org |

| Rhodium | Carbon | - | - | Lower | - | - | acs.org |

| Ruthenium Dioxide | - | - | Higher | Higher | - | - | acs.org |

Introduction and Modification of Ethyl and Methyl Substituents

Once 4-methylpiperidine is synthesized, the next step towards 4-ethyl-4-methylpiperidine is the introduction of an ethyl group at the 4-position. A common strategy to achieve this involves the use of a 4-piperidone (B1582916) intermediate. The nitrogen of 4-methylpiperidine can be protected, for example, with a benzoyl group, followed by oxidation to yield N-benzoyl-4-methyl-4-piperidone. This ketone can then serve as a substrate for the introduction of the ethyl group.

A Grignard reaction is a powerful method for this transformation. The N-protected 4-methyl-4-piperidone can be reacted with ethylmagnesium bromide (EtMgBr). nih.gov The ethyl group of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the piperidone. This addition reaction, followed by an aqueous workup, results in the formation of a tertiary alcohol, N-benzoyl-4-ethyl-4-methyl-4-piperidinol.

The final step in this sequence is the deoxygenation of the tertiary alcohol and removal of the protecting group. The hydroxyl group can be removed through a variety of reductive methods. For instance, treatment with a strong acid can facilitate dehydration to an alkene, which can then be hydrogenated. Alternatively, more direct deoxygenation methods can be employed. Finally, deprotection of the nitrogen, for example, by hydrolysis of the benzoyl group, yields 4-ethyl-4-methylpiperidine.

An alternative approach could involve a Wittig reaction on an N-protected 4-piperidone. This would involve reacting the ketone with an ethylidene-triphenylphosphorane to form a 4-ethylidene-piperidine derivative. Subsequent catalytic hydrogenation would then reduce the exocyclic double bond to an ethyl group. This method, however, is more commonly employed for the synthesis of 4-alkylidene piperidines. google.com

Formation of Hydrochloride Salts in Piperidine Synthesis

The final step in the synthesis of the target compound is the formation of the hydrochloride salt. This is a standard procedure in organic and medicinal chemistry, often employed to improve the stability, crystallinity, and water solubility of amine compounds. The free base of 4-ethyl-4-methylpiperidine is treated with hydrochloric acid.

This acid-base reaction results in the protonation of the basic nitrogen atom of the piperidine ring by the hydrogen ion from the hydrochloric acid. The resulting ammonium (B1175870) salt is the 4-ethyl-4-methylpiperidine hydrochloride. The reaction is typically carried out in an appropriate solvent, such as ethanol or diethyl ether. researchgate.net The choice of solvent can influence the precipitation and crystallization of the final salt. For instance, dissolving the free base in an organic solvent and then adding a solution of hydrogen chloride in the same or a miscible solvent often leads to the precipitation of the hydrochloride salt, which can then be isolated by filtration. mdma.ch

The formation of the hydrochloride salt can be confirmed by various analytical techniques, including melting point determination and spectroscopic methods such as NMR and IR, which would show characteristic shifts indicative of salt formation.

Derivatization Reactions of the Piperidine Core

Nucleophilic Substitution Reactions on Substituted Piperidines

The nitrogen atom of the piperidine ring in 4-ethyl-4-methylpiperidine is a nucleophilic center and can participate in nucleophilic substitution reactions. A common example of such a reaction is N-alkylation. sciencemadness.org In this reaction, the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon, typically an alkyl halide, leading to the formation of a new carbon-nitrogen bond and a quaternary ammonium salt or a tertiary amine if a proton is subsequently lost.

The reactivity in N-alkylation can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence of a base. researchgate.net For instance, reacting 4-ethyl-4-methylpiperidine with an alkyl halide like methyl iodide would lead to the formation of 1,4-diethyl-1,4-dimethylpiperidinium iodide. The use of a base, such as potassium carbonate, can facilitate the reaction by neutralizing the acid formed as a byproduct. researchgate.net

The steric hindrance around the nitrogen atom can also play a significant role in the rate of nucleophilic substitution. While the 4,4-disubstitution in 4-ethyl-4-methylpiperidine does not directly sterically hinder the nitrogen atom, bulky substituents on the nitrogen itself or on the incoming electrophile could slow down the reaction.

Below is a table summarizing representative nucleophilic substitution reactions on piperidine derivatives.

| Piperidine Derivative | Electrophile | Reagents/Conditions | Product | Reference |

| Piperidine | Alkyl bromide/iodide | Acetonitrile, room temperature | N-alkylpiperidinium halide | researchgate.net |

| Piperidine | Alkyl halide | K2CO3, DMF | N-alkylpiperidine | researchgate.net |

| N-methylpyridinium ions | Piperidine | Methanol | Piperidino-N-methylpyridinium ions |

Oxidation and Reduction Transformations of Piperidine Derivatives

The piperidine ring can undergo various oxidation and reduction reactions. The nitrogen atom in 4-ethyl-4-methylpiperidine, being a tertiary amine, can be oxidized to an N-oxide. asianpubs.orgresearchgate.net This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The resulting N-oxide has a formal positive charge on the nitrogen and a negative charge on the oxygen, which significantly alters the electronic properties and reactivity of the molecule. mdpi.com

The carbon skeleton of the piperidine ring can also be oxidized. For instance, catalytic dehydrogenation can lead to the formation of the corresponding pyridine derivative. rsc.orggoogle.com This reaction is often carried out at elevated temperatures in the gas phase over a metal catalyst, such as platinum or palladium supported on silica (B1680970) gel. google.com

Reduction reactions of piperidine derivatives are also common. While the piperidine ring in 4-ethyl-4-methylpiperidine is already saturated, if a double bond were present in the ring or as a substituent, it could be reduced by catalytic hydrogenation. acs.org Furthermore, if the nitrogen were part of a pyridinium salt, it could be reduced to a piperidine. nih.govnih.govresearchgate.netdicp.ac.cn The reduction of pyridinium salts to piperidines can be achieved through various methods, including catalytic hydrogenation and transfer hydrogenation with reagents like formic acid. nih.govnih.govresearchgate.netdicp.ac.cn

Mannich Reactions in Piperidine-Based Compound Synthesis

The Mannich reaction is a powerful tool in organic synthesis for the formation of C-C bonds and is particularly useful in the synthesis of piperidine derivatives, especially 4-piperidones. wikipedia.org The classical Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, with formaldehyde (B43269) and a primary or secondary amine. wikipedia.org

In the context of piperidine synthesis, a common variation is the condensation of a ketone, an aldehyde, and a primary amine or ammonia. For example, the reaction of an ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium acetate (B1210297) can lead to the formation of 2,6-diaryl-3-methyl-4-piperidones. nih.gov This reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, and an enol or enolate from the ketone. These then react in a series of steps to form the piperidone ring. wikipedia.org

The use of different starting materials allows for the synthesis of a wide variety of substituted piperidones. For instance, using a primary amine instead of ammonia will result in an N-substituted piperidone. The choice of ketone and aldehyde determines the substitution pattern on the carbon atoms of the piperidine ring.

The following table provides examples of Mannich reactions used in the synthesis of substituted piperidones.

| Ketone | Aldehyde | Amine Source | Product | Reference |

| Ethyl methyl ketone | Substituted aromatic aldehydes | Ammonium acetate | 2,6-diaryl-3-methyl-4-piperidones | nih.gov |

| Acetone dicarboxylic acid ester | Aromatic aldehyde | Ammonia or primary amine | 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate | ijpsr.com |

| Ketone | Aldehyde | Primary amine | N-substituted-4-piperidone | dtic.mil |

Stereoselective Synthesis and Chiral Resolution Techniques for Piperidine Derivatives

The synthesis of specific stereoisomers of substituted piperidines, such as analogues of 4-ethyl-4-methylpiperidine, is of significant interest due to the distinct pharmacological profiles that different enantiomers of a chiral molecule can exhibit. acs.org Achieving stereocontrol in the synthesis of piperidine rings, particularly those with quaternary centers like 4-ethyl-4-methylpiperidine, presents a considerable synthetic challenge. Methodologies to obtain enantiomerically pure or enriched piperidine derivatives can be broadly categorized into two main approaches: direct stereoselective synthesis and the resolution of racemic mixtures.

Stereoselective Synthesis

Stereoselective synthesis aims to create a specific stereoisomer directly. This can be accomplished through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool of molecules.

One prominent method is the asymmetric hydrogenation of pyridine precursors, which can yield highly enantioenriched piperidines. researchgate.net For instance, iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts has been shown to produce α-aryl piperidines with high levels of enantioselectivity. researchgate.net While this applies directly to substitution at the α-position (C2 or C6), the principles of asymmetric catalysis are broadly applicable. Developing catalysts for the asymmetric reduction of tetrahydropyridines or related precursors could provide a route to chiral 4,4-disubstituted piperidines.

Another powerful technique involves the use of chiral auxiliaries. An N-tert-butanesulfinyl group, for example, can direct the stereochemical outcome of reactions. The α-alkylation of N-sulfinyl imidates followed by cyclization has been used to produce chiral 3-substituted piperidines. acs.org A similar strategy, involving the diastereoselective alkylation of a chiral piperidine-derived enamine, has been successfully employed in the first asymmetric synthesis of trans-3,4-dimethyl-4-arylpiperidines. acs.orgnih.gov This approach establishes the stereochemistry at one center, which then directs the stereoselective introduction of a second substituent.

Recent advances have also focused on enantioselective radical-mediated reactions. A copper-catalyzed asymmetric δ-C-H cyanation of acyclic amines can generate chiral piperidines by forming the ring from a linear precursor, where the chiral catalyst controls the three-dimensional orientation of the newly formed C-C bond. nih.gov

The table below summarizes selected stereoselective methods applicable to the synthesis of chiral piperidine derivatives.

| Method | Key Reagent/Catalyst | Product Type | Selectivity | Reference |

| Asymmetric Hydrogenation | Iridium-based chiral catalysts | α-Aryl piperidines | Up to 99.3:0.7 er | researchgate.net |

| Chiral Auxiliary | N-tert-butanesulfinyl group | 3-Alkyl/Aryl-piperidines | dr 67/33 to 72/28 | acs.org |

| Stereoselective Alkylation | CBS reduction / Cuprate displacement | trans-3,4-Dimethyl-4-arylpiperidines | 91.1% ee | acs.org |

| Radical C-H Functionalization | Chiral Copper(II) catalyst | Chiral piperidines from acyclic amines | High enantioselectivity | nih.gov |

Chiral Resolution Techniques

When a stereoselective synthesis is not feasible or provides a racemic mixture, chiral resolution is employed to separate the enantiomers. wikipedia.org The most common method is the formation of diastereomeric salts. wikipedia.orglibretexts.org This involves reacting the racemic piperidine base with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.orglibretexts.org Once separated, the pure enantiomer of the piperidine can be recovered by treatment with a base.

Kinetic resolution is another powerful technique. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. nih.gov One enantiomer reacts faster, leaving the unreacted starting material enriched in the other enantiomer. nih.gov For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved with high selectivity using the chiral base system of n-BuLi and (-)-sparteine. whiterose.ac.uk Similarly, lipase-catalyzed resolution of racemic amines is a well-established biotechnological approach for producing optically active amines on a large scale. Catalytic kinetic resolution using chiral hydroxamic acids has also emerged as a promising method for resolving disubstituted piperidines. nih.govacs.org

The table below outlines common chiral resolution techniques for cyclic amines.

| Technique | Principle | Typical Resolving Agent/Catalyst | Advantage | Reference |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts | Chiral acids (e.g., tartaric acid, camphorsulfonic acid) | Well-established, scalable | wikipedia.orglibretexts.org |

| Classical Kinetic Resolution | Differential reaction rates of enantiomers | Chiral base (e.g., n-BuLi/sparteine) | High selectivity for specific substrates | whiterose.ac.uk |

| Catalytic Kinetic Resolution | Enantioselective acylation | Chiral hydroxamic acids | Catalytic, efficient | nih.gov |

| Enzymatic Resolution | Enzyme-catalyzed stereoselective reaction | Lipases | High enantioselectivity, environmentally friendly |

These stereoselective and resolution strategies provide a robust toolkit for accessing enantiomerically pure piperidine derivatives, which is essential for the development of analogues of compounds like 4-ethyl-4-methylpiperidine for pharmacological study.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure. For 4-Ethyl-4-methylpiperidine hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would be employed to confirm its constitution.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In the case of 4-Ethyl-4-methylpiperidine hydrochloride, the protonation of the nitrogen atom by hydrochloric acid would lead to a downfield shift of the protons on the carbons adjacent to the nitrogen, as well as the appearance of a broad signal for the N-H proton.

The expected ¹H NMR spectrum would exhibit distinct signals for the ethyl and methyl groups, as well as the piperidine ring protons. The ethyl group would show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from spin-spin coupling. The methyl group at the C4 position would appear as a singlet. The piperidine ring protons would present as complex multiplets due to their diastereotopic nature and coupling with each other.

Table 1: Predicted ¹H NMR Data for 4-Ethyl-4-methylpiperidine Hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| -CH₃ (on ethyl group) | ~ 0.9 | Triplet | 3H | ~ 7.5 |

| -CH₂- (on ethyl group) | ~ 1.5 | Quartet | 2H | ~ 7.5 |

| -CH₃ (at C4) | ~ 1.1 | Singlet | 3H | N/A |

| Piperidine Ring Protons (axial & equatorial) | ~ 1.6 - 1.9 | Multiplet | 4H | N/A |

| Piperidine Ring Protons (adjacent to N) | ~ 3.0 - 3.4 | Multiplet | 4H | N/A |

Note: Predicted values are based on the analysis of similar structures and are subject to variation based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 4-Ethyl-4-methylpiperidine hydrochloride would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The spectrum is expected to show signals for the two carbons of the ethyl group, the methyl carbon at C4, the quaternary carbon at C4, and the three distinct carbons of the piperidine ring. The carbons adjacent to the protonated nitrogen atom would be shifted downfield.

Table 2: Predicted ¹³C NMR Data for 4-Ethyl-4-methylpiperidine Hydrochloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (on ethyl group) | ~ 8 |

| -CH₂- (on ethyl group) | ~ 30 |

| -CH₃ (at C4) | ~ 25 |

| C4 (quaternary) | ~ 35 |

| C3, C5 (piperidine ring) | ~ 38 |

Note: Predicted values are based on the analysis of similar structures and are subject to variation based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methyl and methylene protons of the ethyl group. It would also help in tracing the connectivity of the protons within the piperidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or HSQC) experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

Table 3: Expected Key HMBC Correlations for 4-Ethyl-4-methylpiperidine Hydrochloride

| Proton (¹H) | Correlated Carbons (¹³C) |

|---|---|

| -CH₃ (on ethyl group) | -CH₂- (on ethyl group), C4 |

| -CH₂- (on ethyl group) | -CH₃ (on ethyl group), C4 |

| -CH₃ (at C4) | C4, C3, C5 |

| Piperidine Protons (C2/C6) | C3/C5, C4 |

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds like 4-Ethyl-4-methylpiperidine hydrochloride. In the positive ion mode, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base (4-Ethyl-4-methylpiperidine). This would allow for the direct confirmation of the molecular weight of the cation.

Table 4: Predicted ESI-MS Data for 4-Ethyl-4-methylpiperidine Hydrochloride

| Ion | Predicted m/z |

|---|

Note: The observed m/z value would correspond to the cation of the compound.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of 4-Ethyl-4-methylpiperidine hydrochloride, the free base is typically analyzed as the hydrochloride salt is not volatile. The free base would be separated on the GC column and then ionized and fragmented in the mass spectrometer.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the free base. The fragmentation pattern would be characteristic of the molecule's structure, with common fragmentation pathways for piperidine derivatives including the loss of the ethyl or methyl group from the C4 position. The most stable fragment often corresponds to the formation of a resonance-stabilized iminium ion.

Table 5: Predicted Key Fragments in GC-MS of 4-Ethyl-4-methylpiperidine (Free Base)

| Predicted m/z | Possible Fragment Structure |

|---|---|

| 127 | [C₈H₁₇N]⁺ (Molecular Ion) |

| 112 | [M - CH₃]⁺ |

| 98 | [M - C₂H₅]⁺ |

Note: The fragmentation pattern provides a "fingerprint" that can be used to identify the compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both FTIR and FT-Raman techniques, is instrumental in identifying the functional groups present within a molecule by probing their characteristic vibrational modes. For 4-Ethyl-4-methylpiperidine hydrochloride, these techniques would be expected to reveal vibrations associated with the piperidinium (B107235) ring, the ethyl and methyl substituents, and the N-H bond of the secondary amine hydrochloride.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of 4-Ethyl-4-methylpiperidine hydrochloride would display absorption bands corresponding to the vibrational modes that induce a change in the molecule's dipole moment. Key expected regions would include:

N-H Stretching: A broad band in the region of 2700-2250 cm⁻¹, characteristic of the N⁺-H stretch in a secondary amine salt.

C-H Stretching: Multiple sharp bands between 3000 and 2850 cm⁻¹ for the asymmetric and symmetric stretching of the C-H bonds in the methyl, ethyl, and piperidine ring methylene groups.

C-H Bending: Vibrations for scissoring, wagging, and twisting of the CH₂ and CH₃ groups would appear in the 1470-1365 cm⁻¹ range.

C-N Stretching: This vibration would likely be observed in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

C-C Stretching: Skeletal C-C stretching vibrations for the piperidine ring and alkyl substituents would also be found in the fingerprint region (1200-800 cm⁻¹).

Without experimental data, a specific data table of observed frequencies and their assignments cannot be constructed.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy, a complementary technique to FTIR, detects vibrational modes that cause a change in the polarizability of the molecule. It is particularly effective for identifying non-polar bonds. For 4-Ethyl-4-methylpiperidine hydrochloride, an FT-Raman spectrum would be expected to show strong signals for:

C-C Skeletal Vibrations: The piperidine ring's symmetric "breathing" modes would be prominent.

C-H Stretching: Symmetrical C-H stretching modes of the alkyl groups would be clearly visible.

C-N Stretching: The C-N bond vibrations would also be Raman active.

A data table of Raman shifts and their corresponding vibrational assignments is contingent on the availability of experimental data.

X-ray Diffraction Analysis for Solid-State Structure and Conformational Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis would provide a wealth of information about the solid-state structure of 4-Ethyl-4-methylpiperidine hydrochloride, including:

Crystal System and Space Group: Defining the symmetry and periodicity of the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Atomic Coordinates: The exact position of each atom within the asymmetric unit.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular connectivity.

Conformation: The analysis would reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the ethyl and methyl substituents (axial vs. equatorial).

Intermolecular Interactions: It would identify and characterize non-covalent interactions, such as hydrogen bonds between the piperidinium N⁺-H group and the chloride anion (Cl⁻), which dictate the crystal packing.

The generation of data tables for crystallographic parameters, bond lengths, and bond angles is entirely dependent on the successful growth of a single crystal and its subsequent analysis by X-ray diffraction.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. Saturated aliphatic amines and their hydrochlorides, such as 4-Ethyl-4-methylpiperidine hydrochloride, lack significant chromophores (e.g., double bonds, aromatic rings, or carbonyl groups).

Consequently, this compound is expected to show only weak absorption bands, likely corresponding to n → σ* (non-bonding to sigma antibonding) transitions of the nitrogen atom's lone pair electrons. These transitions typically occur at short wavelengths, in the far-UV region (below 200 nm), and may be difficult to observe with standard laboratory spectrophotometers. A data table of absorption maxima (λ_max) would reflect these findings, but requires experimental measurement.

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular properties that are often difficult or impossible to measure experimentally. For 4-Ethyl-4-methylpiperidine hydrochloride, these methods can predict its geometry, energy, and electronic distribution with a high degree of accuracy.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For 4-Ethyl-4-methylpiperidine hydrochloride, DFT calculations can provide valuable information about its electronic properties, such as the distribution of electron density, molecular orbital energies, and electrostatic potential. These calculations are crucial for understanding how the molecule interacts with its environment.

DFT studies on substituted piperidines have demonstrated the utility of this approach in determining optimized molecular structures and vibrational frequencies. researchgate.net The choice of functional and basis set is critical in these calculations to ensure the accuracy of the results. For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set is commonly used for such analyses, providing reliable geometric parameters and electronic properties. researchgate.net

Illustrative DFT-Calculated Properties for a Substituted Piperidine System

| Property | Calculated Value |

|---|---|

| Total Energy | (Example) -550.123 Hartrees |

| Dipole Moment | (Example) 2.5 Debye |

Hartree-Fock (HF) Calculations for Ground State Properties

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method that provides a starting point for more advanced calculations. HF theory approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle. While it neglects electron correlation, it can provide good estimates of ground state properties such as molecular geometry and orbital energies.

For 4-Ethyl-4-methylpiperidine hydrochloride, HF calculations can be used to obtain an initial optimized geometry and to understand the basic electronic configuration. The results from HF calculations are often used as a reference for more sophisticated methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory. The London dispersion-corrected Hartree–Fock (HFLD) method is an example of an advanced approach for analyzing noncovalent interactions. nih.gov

Basis Set Selection and Computational Optimization Strategies

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility in describing the distribution of electrons, leading to more accurate results at a higher computational cost. Common basis sets used for organic molecules like 4-Ethyl-4-methylpiperidine hydrochloride include the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ).

Computational optimization strategies involve finding the minimum energy geometry of the molecule. This is typically achieved using gradient-based optimization algorithms that iteratively adjust the atomic coordinates until a stationary point on the potential energy surface is reached. For a flexible molecule like 4-Ethyl-4-methylpiperidine hydrochloride, it is important to perform a thorough conformational search to identify the global minimum energy structure.

Conformational Analysis and Energy Minimization Studies

Conformational analysis of substituted piperidines often reveals a preference for the chair conformation with bulky substituents in the equatorial position to minimize steric hindrance. ias.ac.in In the case of 4-Ethyl-4-methylpiperidine hydrochloride, both the ethyl and methyl groups are at the same carbon, leading to interesting conformational possibilities. Energy minimization studies, often performed using molecular mechanics or quantum chemical methods, are essential to determine the most stable conformer and the energy barriers between different conformations. The conformational free energies of substituted piperidines and their salts can be determined experimentally and predicted with molecular mechanics calculations. nih.gov

Illustrative Conformational Energy Profile for a Disubstituted Piperidine

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C5-C6) |

|---|---|---|

| Chair (equatorial ethyl) | (Example) 0.0 | (Example) 55.8° |

| Chair (axial ethyl) | (Example) 2.1 | (Example) -54.9° |

Note: This table provides an illustrative example of a conformational energy profile for a disubstituted piperidine. The actual values for 4-Ethyl-4-methylpiperidine hydrochloride would require specific computational studies.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its reactivity. Reactivity descriptors, derived from quantum chemical calculations, can predict how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. nih.gov

For 4-Ethyl-4-methylpiperidine hydrochloride, a HOMO-LUMO analysis can help predict its reactivity towards electrophiles and nucleophiles. The distribution of the HOMO and LUMO across the molecule can identify the most likely sites for chemical attack. The chemical stability of piperidine derivatives is directly dependent on the energy gap between the HOMO and LUMO. ekb.eg

Illustrative Frontier Molecular Orbital Energies for a Substituted Piperidine

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | (Example) -8.5 |

| LUMO | (Example) 1.2 |

Note: The values in this table are for illustrative purposes and represent typical frontier molecular orbital energies for a stable organic molecule. Specific calculations are needed for 4-Ethyl-4-methylpiperidine hydrochloride.

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov This analysis provides a quantitative picture of the bonding and antibonding interactions between orbitals, which are crucial for understanding molecular stability.

In the case of 4-ethyl-4-methylpiperidine hydrochloride, NBO analysis would reveal key interactions. A primary focus would be the hyperconjugative interactions between the filled bonding orbitals (donor) and the empty antibonding orbitals (acceptor). For instance, significant stabilization energies would be expected from the delocalization of electron density from the C-C and C-H sigma bonds of the ethyl and methyl groups into the antibonding orbitals of the piperidine ring.

Furthermore, in the hydrochloride salt, a significant intermolecular interaction would be the hydrogen bond between the protonated nitrogen of the piperidine ring (N-H⁺) and the chloride ion (Cl⁻). NBO analysis can quantify the strength of this interaction by examining the charge transfer from the lone pairs of the chloride ion to the antibonding orbital of the N-H bond.

Table 1: Illustrative NBO Analysis Data for a Substituted Piperidinium Ion

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| C2-C3 | C5-C6 | 1.5 |

| C-H (ethyl) | C-C (ring) | 2.0 |

| LP (Cl) | σ*(N-H) | 15.0 |

Note: This table is a hypothetical representation of potential NBO analysis results for 4-ethyl-4-methylpiperidine hydrochloride to illustrate the type of data generated.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).

For 4-ethyl-4-methylpiperidine hydrochloride, the MEP surface would show a significant region of positive electrostatic potential (blue) around the protonated nitrogen atom (N-H⁺), indicating its susceptibility to nucleophilic attack. The chloride ion would be located near this positive region. The alkyl (ethyl and methyl) groups would exhibit a relatively neutral (green) or slightly positive potential. The regions around the carbon atoms of the piperidine ring would show varying potentials, influenced by the attached substituents. Understanding the MEP surface is crucial for predicting how the molecule will interact with other molecules and its biological environment. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations, often using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. researchgate.net These predictions are valuable for assigning experimental spectra and for understanding the electronic environment of the different nuclei.

For 4-ethyl-4-methylpiperidine hydrochloride, theoretical predictions would help in assigning the chemical shifts of the protons and carbons of the piperidine ring, as well as the ethyl and methyl substituents. The chemical shifts of the protons on the carbons adjacent to the positively charged nitrogen would be expected to be shifted downfield due to the deshielding effect. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a 4,4-Disubstituted Piperidine Derivative

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2, C6 (axial) | 2.8 - 3.2 | 45 - 50 |

| C2, C6 (equatorial) | 3.0 - 3.4 | 45 - 50 |

| C3, C5 (axial) | 1.5 - 1.9 | 25 - 30 |

| C3, C5 (equatorial) | 1.7 - 2.1 | 25 - 30 |

| C4 | - | 35 - 40 |

| CH₂ (ethyl) | 1.3 - 1.7 | 28 - 33 |

| CH₃ (ethyl) | 0.8 - 1.2 | 8 - 12 |

| CH₃ (methyl) | 0.9 - 1.3 | 20 - 25 |

Note: This table contains hypothetical data to illustrate the expected ranges for a molecule with a similar structure.

Computational Simulation of Vibrational Spectra

Computational methods can simulate the infrared (IR) and Raman spectra of molecules by calculating their vibrational frequencies. arxiv.org These simulations are instrumental in assigning the various vibrational modes observed in experimental spectra. For 4-ethyl-4-methylpiperidine hydrochloride, the calculated vibrational spectrum would show characteristic peaks for the N-H⁺ stretch, C-H stretching and bending modes of the piperidine ring and the alkyl substituents, and C-N stretching modes. The presence of the hydrochloride would influence the N-H stretching frequency. An experimental IR spectrum for the related 4-methylpiperidine hydrochloride is available and shows characteristic absorption bands. nist.gov

Table 3: Selected Calculated Vibrational Frequencies for a Substituted Piperidine Hydrochloride

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H⁺ Stretch | 2700 - 3000 |

| C-H Stretch (asymmetric) | 2950 - 3000 |

| C-H Stretch (symmetric) | 2850 - 2900 |

| CH₂ Bend | 1440 - 1480 |

| C-N Stretch | 1100 - 1200 |

Note: This table provides an illustrative example of calculated vibrational frequencies for a similar compound.

Calculated UV-Vis Spectra and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., n → σ, σ → σ). For saturated compounds like 4-ethyl-4-methylpiperidine hydrochloride, significant electronic transitions are expected to occur in the far-UV region, typically below 200 nm, corresponding to σ → σ* transitions. The presence of the lone pair on the nitrogen (in the free base) would lead to n → σ* transitions, which are also typically in the vacuum UV region. researchgate.net

Thermodynamic Properties and Stability Predictions

Computational chemistry can be used to calculate various thermodynamic properties, such as enthalpy of formation, Gibbs free energy of formation, and entropy. These calculations provide insights into the stability of a molecule. For 4-ethyl-4-methylpiperidine hydrochloride, these calculations would help in understanding its stability relative to other isomers or related compounds. The conformational stability of the piperidine ring (chair conformation being the most stable) and the orientation of the substituents would also be a key aspect of such a study. wikipedia.org The NIST Web Thermo Tables provide critically evaluated thermodynamic property data for piperidine, which can serve as a basis for understanding the thermodynamic behavior of its derivatives. nist.gov

Molecular Docking Studies for Receptor/Enzyme Interaction Prediction (General)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This in silico method is instrumental in drug discovery and medicinal chemistry for predicting the binding mode and affinity of a ligand, such as 4-Ethyl-4-methylpiperidine, to a target receptor or enzyme. The insights gained from these theoretical studies can guide the synthesis of more potent and selective drug candidates.

The general workflow for molecular docking studies of piperidine derivatives involves several key steps. Initially, the three-dimensional structures of the ligand (e.g., 4-Ethyl-4-methylpiperidine) and the target protein are prepared. For the ligand, this includes generating a low-energy conformation. A crucial aspect for piperidine-containing molecules is the determination of the protonation state of the piperidine nitrogen at physiological pH, as this significantly influences its interaction with the receptor. nih.gov The target protein structure is often obtained from crystallographic data, and it is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or active site.

Following preparation, a docking algorithm is used to explore the conformational space of the ligand within the receptor's binding pocket. The algorithm generates a multitude of possible binding poses, which are then evaluated and ranked using a scoring function. This function estimates the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which correlates with the experimental binding affinity (e.g., Kᵢ values). tandfonline.comresearchgate.net

For piperidine derivatives, molecular docking studies have been applied to a wide array of biological targets, reflecting the versatility of the piperidine scaffold in medicinal chemistry. These targets include G protein-coupled receptors (GPCRs) like opioid, histamine (B1213489), and dopamine (B1211576) receptors, as well as sigma receptors and acetylcholinesterase. tandfonline.comresearchgate.netnih.govtandfonline.comresearchgate.net The interactions predicted by these studies are typically a combination of hydrogen bonds, hydrophobic interactions, and, importantly for the protonated piperidine nitrogen, salt bridge or ionic interactions with acidic residues in the binding pocket. nih.gov

To validate the docking protocol, a common practice is to re-dock a known co-crystallized ligand into the receptor's binding site and compare the predicted pose with the experimental structure. nih.gov A low root-mean-square deviation (RMSD) value between the docked and crystallographic poses indicates a reliable docking method. nih.gov The predictions from molecular docking can be further refined and validated using more computationally intensive techniques like molecular dynamics simulations, which provide a more dynamic picture of the ligand-receptor interactions over time. nih.gov

The following table summarizes representative findings from molecular docking studies on various 4-substituted piperidine derivatives with different biological targets, illustrating the types of interactions and binding affinities that are computationally predicted.

| Target Receptor/Enzyme | Piperidine Derivative Class | Predicted Binding Affinity Range | Key Interacting Residues (Examples) | Primary Interaction Types |

| µ-Opioid Receptor | 4-Amino Methyl Piperidines | -8.13 to -13.37 kcal/mol | Q124, D147, Y148, W318 | Salt Bridge, Hydrophobic, Hydrogen Bonding |

| Sigma-1 Receptor (S1R) | Benzylpiperidines | Kᵢ: 3.2 to 434 nM | - | Hydrophobic, Polar Interactions |

| Acetylcholine-Binding Protein (AChBP) | General Piperidine Derivatives | Kᵢ: ~2.8 nM (for optimized compounds) | Tyr 55, Tyr 188, Tyr 195 | Cation-π, Hydrogen Bonding |

| Histamine H3 Receptor | General Piperidine Derivatives | Kᵢ: ~3.17 to 7.70 nM | - | - |

| Dopamine D2 Receptor | N-functionalized Piperidines | - | - | - |

| Influenza Hemagglutinin | N-benzyl 4,4-disubstituted piperidines | - | F9HA2, Y119HA2, E120HA2 | π-stacking, Salt Bridge |

General Principles of Structure-Activity Relationships in Piperidine Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a fundamental component in the design of a vast array of pharmaceuticals. nih.gov Its chemical structure allows for substitution at various positions, which can significantly alter a molecule's biological activity. The nitrogen atom's basicity, the ring's conformational flexibility (chair, boat, and twist-boat conformations), and the potential for introducing chirality are key factors that medicinal chemists leverage in drug design. thieme-connect.com

The introduction of chiral centers into the piperidine scaffold can have profound effects on a molecule's physicochemical properties, potency, selectivity, and pharmacokinetic profile. thieme-connect.com Even subtle changes, such as the position of a substituent, can alter these properties. The piperidine ring itself is considered to possess both hydrophilic and lipophilic characteristics, a balance that can be fine-tuned through substitution. thieme-connect.com

Structure-activity relationship (SAR) studies aim to identify the key structural motifs and substituents that are crucial for a compound's biological activity. For instance, in a series of piperidine derivatives designed as farnesyltransferase inhibitors, it was found that all four substituents on the piperidine core played a significant role in the inhibitory activity. acs.org A seemingly minor change from a piperidine-2-one core to a piperidine core resulted in a tenfold increase in potency. acs.org This highlights the sensitivity of biological targets to the chemical architecture of piperidine-based ligands.

Investigation of Ligand-Receptor and Ligand-Enzyme Interactions in Piperidine Derivatives

Piperidine derivatives exert their pharmacological effects by interacting with a wide range of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. clinmedkaz.org The nature and strength of these interactions are dictated by the specific substituents on the piperidine ring and their spatial orientation.

Molecular docking and dynamics simulations are powerful tools used to elucidate the binding modes of piperidine derivatives within the active sites of their targets. researchgate.nettandfonline.com These computational methods can predict key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the ligand's affinity and efficacy. rsc.org For example, in a study of piperidine derivatives as dual inhibitors of tyrosinase and pancreatic lipase, docking simulations confirmed stable binding within the active sites of both enzymes. researchgate.net

The piperidine ring itself can be a critical structural element for activity at certain receptors. For instance, in a series of compounds targeting histamine H3 and sigma-1 receptors, the piperidine moiety was identified as a crucial element for dual activity. nih.gov Replacing the piperidine with a piperazine (B1678402) ring significantly altered the affinity for the sigma-1 receptor. nih.gov Similarly, for a class of farnesyltransferase inhibitors, the para-hydroxy group on a C-6 benzene (B151609) ring attached to the piperidine was found to be important for inhibitory activity. acs.org

The following table summarizes the key interactions observed for different piperidine derivatives with their respective biological targets.

| Compound Class | Biological Target | Key Interactions |

| Piperidine-based analgesics | µ-opioid receptor | Interactions with residues such as Q124, D147, Y148, M151, and H297 in the binding pocket. tandfonline.com |

| Dual H3/σ1 receptor antagonists | Histamine H3 and Sigma-1 receptors | The piperidine moiety is a critical structural element for dual activity. nih.gov |

| Farnesyltransferase inhibitors | Farnesyltransferase | The para-hydroxy group on a C-6 benzene ring is important for inhibition. acs.org |

| MenA inhibitors | 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) | The difluoro piperidine ring of the amide nestles into a hydrophobic subpocket. acs.org |

Influence of Piperidine Ring Substitution on Molecular Recognition

The substitution pattern on the piperidine ring is a primary determinant of a compound's affinity and selectivity for its biological target. The size, shape, and electronic properties of the substituents at each position of the ring can dramatically influence molecular recognition.

In the context of 4-substituted piperidines, the nature of the substituent at the 4-position can modulate receptor binding and efficacy. For example, in a study of 4-alkyl-4-(m-hydroxyphenyl)piperidines as opioid receptor ligands, increasing the bulk of the 4-alkyl substituent from hydrogen to t-butyl had a significant impact on agonist potency and receptor affinity. nih.gov Energy conformational calculations indicated that the 4-alkyl substituents favored a phenyl axial conformation, which influenced their interaction with the µ-opioid receptor. nih.gov

The substitution on the piperidine nitrogen is also a critical factor. For a series of N-substituted phenyldihydropyrazolones, unsubstituted piperidine was inactive, while alkylated analogues showed low activity. frontiersin.org In contrast, analogues with an aromatic ring, such as benzyl (B1604629) or 4-fluorobenzyl, demonstrated significantly higher potency. frontiersin.org

The following table illustrates the effect of substitution on the activity of various piperidine derivatives.

| Parent Scaffold | Position of Substitution | Substituent | Effect on Activity |

| 4-(m-hydroxyphenyl)piperidine | 4-position | Increasing alkyl bulk (H to t-butyl) | Modulates µ-opioid receptor affinity and efficacy. nih.gov |

| Phenyldihydropyrazolone | Piperidine Nitrogen | Unsubstituted | Inactive. frontiersin.org |

| Phenyldihydropyrazolone | Piperidine Nitrogen | 4-fluorobenzyl | Sub-micromolar potency. frontiersin.org |

| Piperidine derivatives | 1-position | Electron-withdrawing group | Important for hMAO inhibition. acs.org |

| Piperidine derivatives | 3- or 4-position | Electron-donating group (e.g., methoxy, methyl) | Selective inhibition of hMAO-B. acs.org |

Analysis of Alkylating Agent Mechanisms in Piperidine Frameworks (e.g., for related chloroethyl derivatives)

The mechanism of action of these compounds involves an intramolecular cyclization to form a highly reactive aziridinium (B1262131) (ethyleniminium) ion intermediate, with the release of a chloride ion. pharmacy180.com This strained three-membered ring is a potent electrophile that can be attacked by nucleophiles, such as the N7 atom of guanine (B1146940) in DNA. pharmacy180.com This process, known as alkylation, can lead to DNA damage, cross-linking, and ultimately, cell death. youtube.com

A similar mechanism can be postulated for piperidine derivatives containing a 2-chloroethyl side chain. The piperidine nitrogen can participate in an intramolecular reaction to form a bicyclic aziridinium ion, which would then be a reactive alkylating species. The presence of the chloroethyl group is crucial for this type of biological activity. Modifications to the piperidine structure, such as substituting different halogen groups, can alter the reactivity and pharmacological properties.

Role of Piperidine Scaffolds in Modulating Cellular Pathways and Signaling

Piperidine and its derivatives are known to modulate a variety of cellular pathways and signaling cascades, contributing to their diverse pharmacological effects. nih.gov These compounds can influence pathways involved in cell growth, proliferation, apoptosis (programmed cell death), and inflammation. nih.govresearchgate.net

For example, certain piperidine derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways. researchgate.net They can also affect key signaling pathways such as NF-κB and PI3K/Akt, which are often dysregulated in cancer. nih.gov The ability of piperidine-containing molecules to interact with a multitude of targets, including enzymes and receptors, allows them to exert influence over these complex cellular processes. clinmedkaz.org

The introduction of chiral piperidine scaffolds can be a strategy to enhance biological activities and selectivity, thereby fine-tuning their effects on specific signaling pathways. thieme-connect.com For instance, chiral piperidine scaffolds have been incorporated into molecules designed to inhibit Bruton's tyrosine kinase (BTK), a key component of B cell receptor signaling pathways. thieme-connect.com

Comparative SAR with Other Piperidine-Based Bioactive Compounds

To understand the potential biological activities of 4-Ethyl-4-methylpiperidine hydrochloride analogues, it is useful to compare their structure with other well-characterized piperidine-based bioactive compounds.

Fentanyl and its analogues: These potent synthetic opioids feature a 4-anilidopiperidine core. The substituents on the piperidine nitrogen and at the 4-position are critical for their high affinity for the µ-opioid receptor. researchgate.net

Donepezil (B133215): Used for the treatment of Alzheimer's disease, donepezil contains a N-benzylpiperidine moiety. This structural feature is important for its inhibitory activity against acetylcholinesterase. nih.gov

Paroxetine: This selective serotonin (B10506) reuptake inhibitor (SSRI) has a 3,4-disubstituted piperidine ring. The specific stereochemistry and substituents are crucial for its selective inhibition of the serotonin transporter. uni-muenchen.de

Haloperidol (B65202): An antipsychotic medication, haloperidol contains a 4-substituted piperidine ring. The nature of the substituent at the 4-position is key to its dopamine D2 receptor antagonist activity. nih.gov

The SAR of these diverse compounds underscores the versatility of the piperidine scaffold. The specific substitution pattern dictates the biological target and the resulting pharmacological effect. For 4-Ethyl-4-methylpiperidine hydrochloride analogues, the geminal ethyl and methyl groups at the 4-position create a quaternary carbon center, which will sterically influence the preferred conformation of the piperidine ring and its interactions with biological targets. The nature of any substituent on the piperidine nitrogen would also be a critical determinant of its pharmacological profile, as seen in the examples above.

Synthesis and Preparation

A common and efficient method for the synthesis of substituted piperidines is the catalytic hydrogenation of the corresponding pyridine (B92270) derivative. guidechem.comchemicalbook.com A plausible synthetic route to 4-Ethyl-4-methylpiperidine (B1287062) hydrochloride would therefore begin with a suitably substituted pyridine precursor.

Proposed Synthetic Route: Catalytic Hydrogenation

Preparation of 4-Ethyl-4-methylpyridine (Precursor): A potential starting material is 4-methylpyridine (B42270). This can be deprotonated at the methyl group using a strong base like n-butyllithium to form an anion. Subsequent reaction with an ethylating agent, such as ethyl iodide, would introduce the ethyl group, yielding 4-ethylpyridine. A second iteration of this process would be required to generate the quaternary center, which is a more complex synthetic challenge. A more direct route may involve multi-step synthesis starting from different precursors to build the desired 4,4-disubstituted pyridine ring.

Hydrogenation of the Pyridine Ring: The synthesized 4-ethyl-4-methylpyridine would then undergo catalytic hydrogenation. This reaction is typically carried out under hydrogen pressure using a metal catalyst, such as ruthenium on carbon (Ru/C) or platinum on carbon (Pt/C), in a solvent like methanol (B129727) or ethanol (B145695). guidechem.com The aromatic pyridine ring is reduced to the saturated piperidine (B6355638) ring.

Formation of the Hydrochloride Salt: The resulting 4-Ethyl-4-methylpiperidine (free base) is then dissolved in a suitable organic solvent, such as diethyl ether or isopropanol. Anhydrous hydrogen chloride (either as a gas or dissolved in a solvent) is added to the solution. The protonation of the basic nitrogen atom leads to the precipitation of 4-Ethyl-4-methylpiperidine hydrochloride as a solid, which can then be isolated by filtration and dried.

Chemical Reactions and Reactivity

The primary site of reactivity in 4-Ethyl-4-methylpiperidine (B1287062) hydrochloride is the secondary amine functionality. After neutralization of the hydrochloride salt to liberate the free base, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic.

N-Alkylation: The secondary amine can react with alkyl halides (e.g., benzyl (B1604629) bromide) or other electrophiles in the presence of a base to form a tertiary amine. This reaction is fundamental for incorporating the piperidine (B6355638) scaffold into larger molecular frameworks.

N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of an N-acylpiperidine (an amide). This is a common method for creating more complex derivatives and is often used to modify the biological activity of the parent amine.

N-Arylation: The nitrogen can also participate in coupling reactions, such as the Buchwald-Hartwig amination, to form N-arylpiperidines, which are prevalent structures in pharmaceuticals.

The quaternary carbon at the 4-position is sterically hindered and unreactive towards most common reagents, making the nitrogen atom the principal site for chemical modification.

Research Applications

4-Ethyl-4-methylpiperidine (B1287062) hydrochloride is primarily of interest as a building block or scaffold in synthetic and medicinal chemistry. While specific research citing this exact compound is not prominent, its value can be inferred from the extensive use of the 4,4-disubstituted piperidine (B6355638) motif.

Scaffold for Medicinal Chemistry: The 4,4-dialkylpiperidine framework is a key structural element in the design of compounds targeting the central nervous system (CNS). For example, 4-piperidones are crucial intermediates in the synthesis of potent analgesics like fentanyl and its derivatives. dtic.mil The specific substitution pattern of an ethyl and a methyl group allows for fine-tuning of steric and electronic properties to optimize ligand-receptor interactions.

Intermediate for Novel Compound Libraries: Synthetic chemists can use 4-Ethyl-4-methylpiperidine hydrochloride as a starting material to generate libraries of novel compounds. By reacting the secondary amine with a diverse set of electrophiles (alkyl halides, acyl chlorides, etc.), a large number of derivatives can be rapidly synthesized. These libraries can then be screened for biological activity against various therapeutic targets. The compound serves as a reliable and structurally defined core upon which chemical diversity can be built.

Applications in Organic Synthesis and Chemical Biology Research

4-Ethyl-4-methylpiperidine (B1287062) Hydrochloride as a Versatile Synthetic Intermediate

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, and substituted piperidines like 4-Ethyl-4-methylpiperidine hydrochloride are valuable synthetic intermediates. The hydrochloride salt form enhances stability and solubility, making it amenable to various reaction conditions. Piperidine derivatives are widely used as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, derivatives such as 4-piperidone (B1582916) hydrochloride monohydrate serve as a precursor for a wide range of chemical and pharmaceutical compounds. The presence of ethyl and methyl groups at the C4 position of 4-Ethyl-4-methylpiperidine hydrochloride offers a sterically defined, non-planar structure that can be exploited to influence the stereochemical outcome of reactions and the conformational properties of the final products. This makes it a potentially valuable intermediate for creating compounds with specific three-dimensional orientations required for biological activity.

Utilization in the Synthesis of Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems often relies on the use of pre-functionalized building blocks, and piperidine derivatives are central to many such strategies. Various synthetic methodologies utilize the piperidine nucleus to construct more elaborate fused or spirocyclic systems. For example, condensation reactions, such as the Mannich condensation, are employed to synthesize substituted 4-piperidones, which are themselves versatile precursors to a variety of heterocyclic structures.

General strategies for synthesizing complex piperidine-containing heterocycles include:

Hydrogenation/Reduction: The reduction of corresponding pyridine (B92270) precursors is a fundamental method for creating the saturated piperidine ring.

Cyclization Reactions: Intramolecular cyclization of suitable acyclic precursors, such as amino-aldehydes or dienes, provides another powerful route to substituted piperidines.

Multi-component Reactions: Reactions like the Biginelli reaction can incorporate piperidone moieties into complex heterocyclic products.

While specific examples employing 4-Ethyl-4-methylpiperidine hydrochloride are not extensively documented, its structure is suitable for use in N-alkylation or N-acylation reactions, allowing it to be incorporated into larger, more complex molecular frameworks.

Catalytic Applications in Organic Transformations Involving Piperidine Derivatives